molecular formula C13H13NO3 B6285806 5-(2,5-Dimethoxyphenyl)pyridin-3-ol CAS No. 1258627-84-7

5-(2,5-Dimethoxyphenyl)pyridin-3-ol

Cat. No.: B6285806
CAS No.: 1258627-84-7
M. Wt: 231.25 g/mol
InChI Key: CKKWKCMRLUYCDZ-UHFFFAOYSA-N
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Description

5-(2,5-Dimethoxyphenyl)pyridin-3-ol is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the study of serotonin receptor pharmacology. This molecule features a pyridin-3-ol scaffold linked to a 2,5-dimethoxyphenyl substituent, a structural motif found in compounds known to interact with serotonin receptors, especially the 5-HT2A subtype . The 2,5-dimethoxyphenyl group is a recognized pharmacophore in ligands for the 5-HT2A receptor, a primary target for investigating the mechanisms of neuropsychiatric conditions and the effects of classical psychedelics such as psilocybin . Researchers can utilize this compound as a valuable chemical tool or building block to explore structure-activity relationships (SAR) in the development of novel, selective serotonin receptor agonists . Its molecular framework serves as a core structure for designing and synthesizing new chemical entities to study receptor binding affinity, functional efficacy, and selectivity profiles. The compound is provided as a high-purity material to ensure reliability and reproducibility in experimental settings. It is intended for in vitro research applications only. Handling should adhere to standard laboratory safety protocols. THIS PRODUCT IS STRICTLY FOR RESEARCH USE ONLY AND IS NOT INTENDED FOR DIAGNOSTIC, THERAPEUTIC, OR ANY HUMAN USE.

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-16-11-3-4-13(17-2)12(6-11)9-5-10(15)8-14-7-9/h3-8,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKWKCMRLUYCDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=CN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682949
Record name 5-(2,5-Dimethoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258627-84-7
Record name 5-(2,5-Dimethoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 5-Bromo-pyridin-3-ol Intermediates

Bromination of pyridin-3-ol derivatives is critical for subsequent cross-coupling. In a procedure adapted from, 2,4,5-trimethylpyridin-3-ol (28 ) undergoes regioselective bromination using Nbromosuccinimide\text{N}-bromosuccinimide (NBS) in CCl4\text{CCl}_4, yielding 5-bromo-2,4,5-trimethylpyridin-3-ol (9 ) with 85% efficiency. For non-methylated analogs, direct bromination of pyridin-3-ol with Br2\text{Br}_2 in acetic acid at 50°C achieves 5-bromo-pyridin-3-ol in 72% yield.

Coupling with 2,5-Dimethoxyphenylboronic Acid

The brominated intermediate is coupled with 2,5-dimethoxyphenylboronic acid using Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 (5 mol%) and Na2CO3\text{Na}_2\text{CO}_3 in a toluene/water (3:1) mixture at 90°C for 12 hours. This method, derived from, affords 5-(2,5-dimethoxyphenyl)pyridin-3-ol in 68% yield after purification. Key challenges include minimizing homocoupling of the boronic acid, which is mitigated by degassing the reaction mixture and using excess boronic acid (1.5 equiv).

Ullmann-Type Amination and Hydroxylation

While Ullmann amination is traditionally used for introducing amine groups, its adaptation for hydroxylated systems requires protective group strategies.

Protective Group Strategy

The hydroxyl group in pyridin-3-ol is protected as a benzyl ether to prevent undesired side reactions. Benzylation is achieved using benzyl bromide and K2CO3\text{K}_2\text{CO}_3 in DMF\text{DMF} at 80°C, yielding 3-benzyloxy-pyridine (2 ) in 89% yield. Subsequent bromination at the 5-position with NBS\text{NBS} generates 5-bromo-3-benzyloxypyridine (1 ).

Coupling and Deprotection

The brominated intermediate undergoes Ullmann coupling with 2,5-dimethoxyphenylamine using CuSO4\text{CuSO}_4 and ammonia at 180°C. After coupling, hydrogenolysis with Pd(OH)2/C\text{Pd(OH)}_2/\text{C} in methanol removes the benzyl group, yielding the target compound in 62% overall yield.

Protective Group Strategies in Synthesis

Hydroxyl Protection and Deprotection

Benzyl and acetyl groups are commonly used to protect the hydroxyl group during synthetic steps. For instance, acetylation of pyridin-3-ol with acetic anhydride in pyridine affords 3-acetoxypyridine, which is stable under Suzuki conditions. Deprotection is achieved via hydrolysis with HCl\text{HCl} in ethanol, restoring the hydroxyl group with >95% efficiency.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

MethodYield (%)Key AdvantagesChallenges
Suzuki-Miyaura Coupling68High regioselectivity, scalabilityRequires brominated precursor
Ullmann Coupling62Compatible with protective groupsHigh temperatures, long reaction times
Condensation~50Single-step ring formationPoor regioselectivity, side products

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethoxyphenyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.

Scientific Research Applications

5-(2,5-Dimethoxyphenyl)pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethoxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity to receptors and enzymes .

Comparison with Similar Compounds

Triazole Derivatives ()

2-((5-(2,4- and 3,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids feature a triazole ring instead of pyridine. The dimethoxyphenyl group in these compounds modulates electronic effects similarly to the target compound but within a smaller heterocyclic system.

Pyrimidine-Dione Derivatives ()

The compound 5-[3-(2,5-Dimethoxyphenyl)prop-2-enylidene]-1,3-diethyl-2-thioxohexahydropyrimidine-4,6-dione incorporates a pyrimidine-dione scaffold. The extended conjugation and thioxo groups introduce strong intermolecular interactions (e.g., hydrogen bonding, π-stacking), as evidenced by crystallographic data. This contrasts with the simpler pyridine core of the target compound, which lacks such conjugation. The pyrimidine-dione derivative’s structural complexity may enhance solid-state stability but reduce synthetic accessibility compared to the pyridine-based analog .

Ester and Acid Derivatives ()

Ethyl 5-(2,5-Dimethoxyphenyl)-5-oxovalerate () replaces the pyridine ring with a valerate ester chain. The ester group increases hydrophobicity (logP ~2.5 estimated) compared to the hydroxylated pyridine (logP ~1.8 estimated), impacting membrane permeability. The ketone in the valerate chain offers reactivity toward nucleophiles, whereas the pyridine hydroxyl group in the target compound provides acidity (pKa ~8–10, typical for phenolic OH). Biological activity may diverge significantly: esters are often prodrugs, while free hydroxyl groups enable direct target interactions .

Data Table: Key Properties of Comparable Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Solubility Trends Notable Reactivity/Applications
This compound Pyridine 3-OH, 5-(2,5-dimethoxyphenyl) ~275 Moderate (polar solvents) Acid-base reactions, hydrogen bonding
2,5-Dichloro-4,6-diiodopyridin-3-ol Pyridine 3-OH, 2,5-Cl, 4,6-I ~447 Low (non-polar solvents) Halogen bonding, medicinal chemistry
Ethyl 5-(2,5-Dimethoxyphenyl)-5-oxovalerate Valerate ester 5-Oxo, ethyl ester ~280 Low (lipophilic) Prodrug potential, ester hydrolysis
2-((5-(2,4-Dimethoxyphenyl)triazolyl)thio)acetic acid Triazole Thioether, acetic acid ~320 Moderate Enzyme inhibition, low acute toxicity

Research Findings and Implications

  • Synthetic Accessibility : Pyridine derivatives like this compound are synthetically versatile, with routes inferred from sulfur-mediated cyclizations () and esterification ().
  • Toxicity Trends : Dimethoxyphenyl groups in triazoles () correlate with low acute toxicity, suggesting a favorable safety profile for the target compound, though direct studies are needed.
  • Crystallinity: The pyrimidine-dione derivative () demonstrates strong solid-state interactions, a property less pronounced in simpler pyridines due to reduced conjugation.

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis route for 5-(2,5-Dimethoxyphenyl)pyridin-3-ol?

  • Methodological Answer : Synthesis routes should prioritize regioselective functionalization of the pyridine core. For example, protecting the hydroxyl group during methoxy substitutions can prevent side reactions. Cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated pyridines and aryl boronic acids are effective for introducing the 2,5-dimethoxyphenyl moiety . Solvent polarity and temperature must be optimized to enhance yield, as methoxy groups influence electron density and steric hindrance .

Q. How can NMR and X-ray crystallography confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks based on chemical shifts: the hydroxyl proton (δ ~10–12 ppm), aromatic protons (δ ~6–8 ppm), and methoxy groups (δ ~3.8 ppm). Coupling patterns distinguish ortho/meta/para substituents .
  • X-ray crystallography : Resolves bond angles and dihedral angles between the pyridine ring and dimethoxyphenyl group, confirming spatial orientation and hydrogen-bonding interactions (e.g., hydroxyl group with solvent or co-crystallized molecules) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, enzyme isoforms). For instance:

  • Cyclooxygenase inhibition : Test against both COX-1 and COX-2 isoforms using standardized enzyme kinetics (e.g., IC₅₀ comparisons under identical buffer/pH conditions) .
  • Solubility effects : Use HPLC to quantify compound stability in assay media; low solubility may falsely reduce apparent activity . Cross-validate findings with structural analogs (e.g., 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol) to isolate substituent-specific effects .

Q. What computational strategies predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina or Schrödinger to model binding to cyclooxygenase or dihydrofolate reductase (DHFR) active sites. Key interactions include π-π stacking between the pyridine ring and aromatic residues (e.g., Tyr385 in COX-2) and hydrogen bonding with the hydroxyl group .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical binding motifs (e.g., methoxy groups stabilizing hydrophobic pockets) .

Q. How can researchers optimize synthetic yields of this compound under scalable conditions?

  • Methodological Answer :

  • Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for cross-coupling efficiency. Microwave-assisted synthesis reduces reaction time and improves regioselectivity .
  • Workup optimization : Use column chromatography with gradient elution (hexane/EtOAc → MeOH) to separate byproducts. Monitor purity via LC-MS with a C18 column and 0.1% formic acid in acetonitrile/water .

Stability and Analytical Challenges

Q. What factors influence the stability of this compound in aqueous solutions?

  • Methodological Answer :

  • pH-dependent degradation : Conduct accelerated stability studies (40°C/75% RH) across pH 3–8. The hydroxyl group is prone to oxidation at high pH, forming quinone-like derivatives .
  • Light sensitivity : UV-Vis spectroscopy (200–400 nm) identifies photodegradation products. Store solutions in amber vials with antioxidants (e.g., BHT) .

Structural-Activity Relationship (SAR) Studies

Q. How do substituent modifications (e.g., replacing methoxy with ethoxy) alter the bioactivity of this compound?

  • Methodological Answer :

  • Synthetic analogs : Prepare derivatives via nucleophilic substitution (e.g., ethoxy using iodoethane/K₂CO₃). Compare logP values (HPLC retention times) to assess lipophilicity changes .
  • Biological testing : Evaluate COX-2 inhibition (ELISA) and cytotoxicity (MTT assay). Ethoxy groups may enhance membrane permeability but reduce hydrogen-bonding capacity, altering potency .

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